molecular formula C6H6BrNO2 B14342401 Pyridine-4-carboxylic acid;hydrobromide CAS No. 105802-34-4

Pyridine-4-carboxylic acid;hydrobromide

Cat. No.: B14342401
CAS No.: 105802-34-4
M. Wt: 204.02 g/mol
InChI Key: PSUBTDWBEZCPEU-UHFFFAOYSA-N
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Description

Pyridine-4-carboxylic acid;hydrobromide is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds. Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N, structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−) . This compound is a derivative of pyridine, where a carboxylic acid group is attached to the fourth carbon of the pyridine ring, and it is combined with hydrobromide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine-4-carboxylic acid;hydrobromide can be achieved through various methods. One common method involves the bromination of 4-acetyl pyridine using N-bromosuccinimide (NBS) as a brominating reagent . The reaction is typically carried out in a solvent such as ester, and the product is obtained through subsequent reaction steps.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Pyridine-4-carboxylic acid;hydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyridine derivatives.

    Substitution: It can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.

Scientific Research Applications

Pyridine-4-carboxylic acid;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine-4-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Pyridine-4-carboxylic acid;hydrobromide can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to the presence of both a carboxylic acid group and a hydrobromide moiety, which imparts distinct chemical and physical properties compared to other pyridine derivatives.

Properties

CAS No.

105802-34-4

Molecular Formula

C6H6BrNO2

Molecular Weight

204.02 g/mol

IUPAC Name

pyridine-4-carboxylic acid;hydrobromide

InChI

InChI=1S/C6H5NO2.BrH/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9);1H

InChI Key

PSUBTDWBEZCPEU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)O.Br

Origin of Product

United States

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